Niaziminin
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Overview
Description
Niaziminin is a natural product found in Moringa oleifera with data available.
Scientific Research Applications
Niaziminin as an Epstein-Barr Virus Inhibitor
This compound, a thiocarbamate from Moringa oleifera leaves, has been identified as an inhibitor of tumor-promoter-induced Epstein-Barr virus (EBV) activation in Raji cells. The structure-activity relationships of this compound suggest that the presence of an acetoxy group at the 4'-position is crucial for its inhibitory activity (Murakami et al., 1998).
Antihypertensive Properties
This compound has shown potential antihypertensive effects. An ethanolic extract of Moringa oleifera leaves, containing this compound, displayed hypotensive activity. The extract's constituents, including this compound, have been studied for their effects on blood pressure (Faizi et al., 1994).
Inhibitory Effects on COVID-19 Main Protease
Recent research proposes this compound as a natural drug candidate compound for COVID-19 treatment. The binding properties between this compound and the main protease of SARS-CoV-2 were investigated, suggesting that this compound derivatives could be promising drug candidates for COVID-19 treatment (Shaji et al., 2021).
Potential ACE Inhibitors
This compound has been associated with potential antihypertensive activity through inhibition of the Angiotensin-converting enzyme (ACE). Computational studies revealed this compound's high binding affinity with ACE, partially blocking the enzyme's active sites, making it a potential candidate for antihypertensive drug development (Khan et al., 2019).
Properties
Molecular Formula |
C18H25NO7S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-6-[4-[(ethoxycarbothioylamino)methyl]phenoxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C18H25NO7S/c1-4-23-18(27)19-9-12-5-7-13(8-6-12)26-17-15(22)14(21)16(10(2)24-17)25-11(3)20/h5-8,10,14-17,21-22H,4,9H2,1-3H3,(H,19,27)/t10-,14-,15+,16-,17-/m0/s1 |
InChI Key |
NZQNGCULBWTLGQ-DXJAZKPLSA-N |
Isomeric SMILES |
CCOC(=S)NCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)OC(=O)C)O)O |
Canonical SMILES |
CCOC(=S)NCC1=CC=C(C=C1)OC2C(C(C(C(O2)C)OC(=O)C)O)O |
Synonyms |
niaziminin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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